2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Fungicide sensitivity testing Mycelial growth inhibition CYP51 inhibition

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 120983-64-4), commonly referred to as prothioconazole-desthio, is the primary desulfurization metabolite of the triazole fungicide prothioconazole. It is a chiral molecule containing a single asymmetric carbon, existing as a pair of enantiomers, and is recognized as the active inhibitory form against fungal CYP51.

Molecular Formula C14H15Cl2N3O
Molecular Weight 312.2 g/mol
CAS No. 120983-64-4
Cat. No. B045678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS120983-64-4
Synonymsalpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol
prothioconazole-desthio
Molecular FormulaC14H15Cl2N3O
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl
InChIInChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2
InChIKeyHHUQPWODPBDTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothioconazole-Desthio (CAS 120983-64-4): Chiral Metabolite Analytical Standard for Fungicide Residue and Environmental Testing


2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 120983-64-4), commonly referred to as prothioconazole-desthio, is the primary desulfurization metabolite of the triazole fungicide prothioconazole . It is a chiral molecule containing a single asymmetric carbon, existing as a pair of enantiomers, and is recognized as the active inhibitory form against fungal CYP51 [1]. This compound is predominantly supplied as a racemic analytical reference standard (e.g., PESTANAL® grade) for quantitative residue analysis in food, environmental, and biological matrices .

Why Prothioconazole-Desthio (CAS 120983-64-4) Cannot Be Replaced by Generic Triazole Standards in Regulatory and Research Workflows


Substituting prothioconazole-desthio with the parent compound prothioconazole or another triazole metabolite introduces systematic error. Prothioconazole undergoes rapid in planta and environmental desulfurization to prothioconazole-desthio, which is the actual CYP51-inhibiting species [1]. In Fusarium graminearum assays, prothioconazole-desthio is fivefold more potent than prothioconazole on an EC50 basis, and at 1 µg/mL it suppresses mycelial growth to 1.00 mm versus 9.13 mm for technical-grade prothioconazole [2]. Regulatory residue definitions explicitly require the sum of prothioconazole-desthio isomers for MRL enforcement [3]; using a prothioconazole-only standard would fail to meet these compliance criteria.

Head-to-Head Quantitative Evidence for Prothioconazole-Desthio (CAS 120983-64-4) Selection


Fivefold Greater Antifungal Potency of Prothioconazole-Desthio vs. Prothioconazole in Fusarium graminearum

In a direct head-to-head poison-plate assay using 46 isolates of Fusarium graminearum, prothioconazole-desthio was significantly more efficacious than technical-grade prothioconazole. EC50 values for prothioconazole were on average fivefold greater than for prothioconazole-desthio, indicating that the desthio metabolite is the more potent CYP51 inhibitor [1]. At a fixed concentration of 1 µg/mL, mycelial growth after 5 days was 1.00 mm on prothioconazole-desthio-amended plates versus 9.13 mm on prothioconazole-amended plates, a 9.1-fold reduction in growth [2].

Fungicide sensitivity testing Mycelial growth inhibition CYP51 inhibition Fusarium head blight

EU Regulatory Residue Definition Mandates Prothioconazole-Desthio as the Enforcement Analyte

The European Food Safety Authority (EFSA) defines the enforcement residue for prothioconazole as 'prothioconazole-desthio (sum of isomers)' [1]. This means that for official MRL compliance testing in commodities such as sugar beet roots, chicory roots, and oilseeds, the analytical standard must be prothioconazole-desthio, not prothioconazole. The MRL values are explicitly tied to this analyte, with typical limits set at 0.01–0.04 mg/kg [2]. Substituting a prothioconazole standard would not meet the regulatory residue definition and would produce non-compliant data.

Pesticide residue analysis Maximum Residue Levels Food safety compliance LC-MS/MS quantification

R-Enantiomer Is 19–954-Fold More Potent Than S-Enantiomer Across Pathogenic Fungi

Stereoselective bioactivity studies demonstrate that R-prothioconazole-desthio is 19 to 954 times more potent than S-prothioconazole-desthio against a panel of pathogenic fungi, including Fusarium graminearum, F. moniliforme, and Sclerotinia sclerotiorum [1]. The R-enantiomer also more effectively inhibits ergosterol biosynthesis and deoxynivalenol production. This dramatic enantiomeric potency gap means that even small enantiomeric impurities in a racemic standard can bias bioactivity results; researchers requiring precise structure-activity correlation must verify chiral composition or procure enantiopure material.

Chiral separation Enantioselective bioactivity Triazole fungicide Ergosterol biosynthesis inhibition

Differential Acute Toxicity to Daphnia magna: Prothioconazole-Desthio Is 1.64-Fold Less Toxic Than Parent Compound

In 48-h acute immobilization tests on Daphnia magna, the EC50 of prothioconazole-desthio was 5.19 mg/L, compared with 2.82 mg/L for prothioconazole, indicating that the desthio metabolite is approximately 1.64 times less acutely toxic to this aquatic invertebrate [1]. For chronic endpoints (21-day reproduction), the EC50 values were 0.132 mg/L and 0.0807 mg/L, respectively — again showing a 1.64-fold differential. This lower acute toxicity, combined with its higher environmental persistence, alters the risk profile and necessitates separate ecotoxicological characterization using the authentic metabolite standard.

Aquatic toxicology Metabolite toxicity Environmental risk assessment Daphnia magna acute test

Validated Application Scenarios for Prothioconazole-Desthio (CAS 120983-64-4) Supported by Quantitative Evidence


EU MRL Compliance Testing in Food Commodities

Food testing laboratories performing MRL enforcement analysis under Regulation (EC) No 396/2005 must quantify prothioconazole-desthio (sum of isomers) as the residue definition analyte. Using a certified PESTANAL® analytical standard ensures method validation and compliance with EFSA requirements, with MRLs as low as 0.01 mg/kg [1]. Substituting with a prothioconazole standard would generate invalid regulatory data [2].

Fungicide Sensitivity Monitoring in Fusarium Populations

For plant pathology labs monitoring DMI sensitivity in Fusarium graminearum and other cereal pathogens, prothioconazole-desthio provides the most reproducible EC50 data by bypassing the variable in-plate conversion of prothioconazole [3]. The fivefold potency advantage over prothioconazole means that sensitivity shifts can be detected with greater resolution.

Chiral Residue Analysis and Enantioselective Degradation Studies

The 19–954-fold potency difference between R- and S-prothioconazole-desthio enantiomers [4] drives the need for enantiomer-specific quantification in soil, water, and food matrices. Laboratories developing UPLC-MS/MS or capillary electrophoresis methods for chiral separation require a well-characterized racemic standard as a calibrant, and ideally enantiopure standards for peak assignment.

Environmental Fate and Aquatic Ecotoxicology Studies

Prothioconazole-desthio is more persistent and bioaccumulative than the parent compound, with a longer tissue half-life and higher relative bioavailability in vertebrates [5]. Its 1.64-fold lower acute toxicity to Daphnia magna [6] means that risk assessments based solely on prothioconazole data underestimate environmental persistence and overestimate acute aquatic hazard. Authentic metabolite standard is required for OECD guideline studies.

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